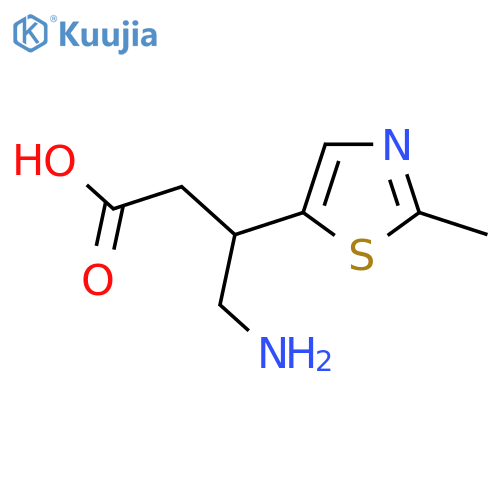Cas no 1506038-13-6 (4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid)

4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid
- EN300-1829992
- 1506038-13-6
-
- インチ: 1S/C8H12N2O2S/c1-5-10-4-7(13-5)6(3-9)2-8(11)12/h4,6H,2-3,9H2,1H3,(H,11,12)
- InChIKey: FRVSAXAEIQFVKN-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC=C1C(CN)CC(=O)O
計算された属性
- せいみつぶんしりょう: 200.06194880g/mol
- どういたいしつりょう: 200.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 104Ų
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829992-0.25g |
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid |
1506038-13-6 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1829992-1g |
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid |
1506038-13-6 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1829992-10.0g |
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid |
1506038-13-6 | 10g |
$5405.0 | 2023-06-01 | ||
| Enamine | EN300-1829992-0.1g |
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid |
1506038-13-6 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1829992-10g |
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid |
1506038-13-6 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1829992-1.0g |
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid |
1506038-13-6 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1829992-0.5g |
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid |
1506038-13-6 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1829992-5.0g |
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid |
1506038-13-6 | 5g |
$3645.0 | 2023-06-01 | ||
| Enamine | EN300-1829992-0.05g |
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid |
1506038-13-6 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1829992-2.5g |
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid |
1506038-13-6 | 2.5g |
$1791.0 | 2023-09-19 |
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid 関連文献
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acidに関する追加情報
Comprehensive Overview of 4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid (CAS No. 1506038-13-6)
4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid (CAS No. 1506038-13-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique thiazole ring and butanoic acid backbone, is a subject of interest due to its potential applications in drug development and metabolic studies. Researchers are particularly intrigued by its structural similarity to naturally occurring amino acids, which makes it a promising candidate for modulating biological pathways.
The 4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid is often explored in the context of enzyme inhibition and receptor binding. Its thiazole moiety is known to interact with various biological targets, making it a valuable scaffold in medicinal chemistry. Recent studies have highlighted its role in the design of small-molecule therapeutics, particularly for conditions related to neurological disorders and metabolic imbalances. The compound's ability to cross the blood-brain barrier has also sparked interest in its potential for central nervous system (CNS) applications.
In the realm of synthetic chemistry, 4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid serves as a versatile intermediate. Its synthesis typically involves multi-step reactions, including cyclization and functional group transformations, which are critical for achieving high purity and yield. The compound's CAS No. 1506038-13-6 is frequently referenced in patent literature, underscoring its commercial and scientific relevance. Researchers are also investigating its structure-activity relationships (SAR) to optimize its pharmacological properties.
From an analytical chemistry perspective, the characterization of 4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure accurate identification and quantification, which are essential for quality control in research and industrial settings. The compound's stability under various conditions is another area of active investigation, particularly for formulation development.
The growing interest in personalized medicine and targeted therapy has further elevated the importance of compounds like 4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid. Its potential to serve as a biomarker or therapeutic agent aligns with the current trends in precision healthcare. Additionally, its compatibility with green chemistry principles is being explored to minimize environmental impact during synthesis and application.
In summary, 4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid (CAS No. 1506038-13-6) represents a fascinating intersection of chemistry, biology, and medicine. Its multifaceted applications and ongoing research make it a compound of enduring significance in the scientific community. As advancements in drug discovery and biotechnology continue, this compound is poised to play a pivotal role in shaping future innovations.
1506038-13-6 (4-amino-3-(2-methyl-1,3-thiazol-5-yl)butanoic acid) 関連製品
- 1081850-08-9(1-Propanone, 3-chloro-1-(4-chloro-2-hydroxyphenyl)-)
- 2101199-81-7(4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol)
- 2229512-44-9(3-(3-Bromo-5-nitrophenyl)butan-1-amine)
- 851304-82-0((5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one)
- 2228920-66-7(4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol)
- 941968-53-2(3-(1H-indol-3-yl)-1-4-(propan-2-yl)phenylurea)
- 1807117-68-5(2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide)
- 2172063-10-2(1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)
- 1215206-31-7(2'-Bromo-3'-methylbiphenyl-3-carboxylic acid)
- 2228691-37-8(3-amino-3-(2-chloro-6-methylphenyl)cyclobutan-1-ol)




